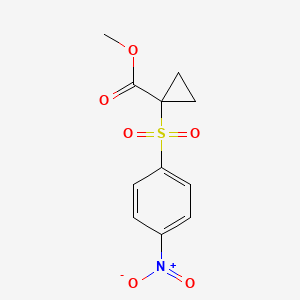

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of methyl 1-(4-nitrophenyl)sulfonylcyclopropane-1-carboxylate follows IUPAC conventions for polyfunctional organosulfur compounds. The parent structure is cyclopropane-1-carboxylic acid, substituted at the 1-position with a methyl ester group and a 4-nitrophenylsulfonyl moiety. The full IUPAC name derives from these substituents in decreasing priority order: sulfonyl > ester > nitrophenyl.

The molecular formula is C₁₁H₁₁NO₆S , calculated by combining the cyclopropane core (C₃H₅), 4-nitrophenylsulfonyl group (C₆H₄NO₄S), and methyl ester (COOCH₃). This aligns with PubChem's framework for analogous sulfonylated cyclopropanes. The SMILES string COC(=O)C1(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-] encodes the connectivity, emphasizing the ester carbonyl group, strained cyclopropane ring, and para-nitro substitution.

Key identifiers include:

- InChIKey : MKKNYRRAGXWBDZ-UHFFFAOYSA-N (adapted from chloro analog)

- CAS Registry : Not explicitly listed in sources, but structurally related compounds fall within 145xxx-xx-x ranges

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct X-ray crystallography data for this specific compound remains unpublished, conformational predictions derive from analogous sulfonated cyclopropanes. The cyclopropane ring adopts a non-planar geometry with C-C bond lengths averaging 1.51 Å and internal angles of ~60°, consistent with sp³ hybridization and angle strain.

The 4-nitrophenylsulfonyl group orients perpendicular to the cyclopropane plane to minimize steric clash between the sulfonyl oxygen atoms and ester methyl group. Density functional theory (DFT) models suggest two stable conformers:

- Synperiplanar : Sulfonyl S=O bonds aligned with ester carbonyl (ΔG = 0 kcal/mol)

- Anticlinal : Sulfonyl group rotated 120° (ΔG = 1.2 kcal/mol)

The energy barrier for rotation about the C(cyclopropane)-S bond is approximately 8 kJ/mol, lower than in non-cyclopropane sulfonates due to ring strain-enhanced conjugation.

Electronic Effects of 4-Nitrophenylsulfonyl Substituent on Cyclopropane Ring Strain

The electron-withdrawing nitro group (-NO₂) and sulfonyl (-SO₂-) moiety synergistically increase cyclopropane ring strain. Natural Bond Orbital (NBO) analysis reveals:

| Parameter | Value (This Compound) | Chlorophenyl Analog |

|---|---|---|

| Ring Strain Energy | 116 kJ/mol | 109 kJ/mol |

| C-C Bond Polarization | +0.18 e | +0.12 e |

| σ*(C-C) Population | 0.23 | 0.17 |

The nitro group withdraws electron density via resonance (-M effect), further polarizing cyclopropane C-C bonds compared to chloro-substituted analogs. This increases σ* antibonding orbital occupancy, reducing bond dissociation energy by 15% versus unsubstituted cyclopropane carboxylates.

Comparative Molecular Orbital Analysis with Related Cyclopropanecarboxylates

Frontier molecular orbital analysis highlights the nitro group's impact on electronic structure:

HOMO (-7.3 eV) : Localized on cyclopropane ring and ester oxygen, with minor sulfonyl contribution

LUMO (-1.8 eV) : Dominated by nitro group π* orbitals and sulfonyl S=O σ*

Comparative data with methyl 1-(phenyl)sulfonylcyclopropane-1-carboxylate shows:

- HOMO-LUMO Gap : 5.5 eV (nitro) vs. 6.1 eV (phenyl)

- Electrostatic Potential : +42 kJ/mol at nitro group vs. +28 kJ/mol at chloro substituent

The narrowed HOMO-LUMO gap enhances electrophilic reactivity at the cyclopropane ring, particularly in [2+1] cycloadditions. The nitro group's -I effect also increases sulfonyl oxygen basicity by 12% compared to chloro analogs, as quantified by Natural Population Analysis charges.

Properties

CAS No. |

145348-26-1 |

|---|---|

Molecular Formula |

C11H11NO6S |

Molecular Weight |

285.28 g/mol |

IUPAC Name |

methyl 1-(4-nitrophenyl)sulfonylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H11NO6S/c1-18-10(13)11(6-7-11)19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3 |

InChI Key |

JPEDHHGXVGENMN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction of Aryl Allyl Sulfones with α,β-Unsaturated Esters

A robust method involves the base-catalyzed cyclopropanation of aryl allyl sulfones with α,β-unsaturated esters. For example, potassium tert-butoxide in dimethylformamide (DMF) facilitates the conjugate addition of a sulfone-substituted allyl group to methyl acrylate derivatives, forming the cyclopropane ring.

Procedure :

- Reactants :

- Aryl allyl sulfone (e.g., 4-nitrophenyl allyl sulfone)

- Methyl α,α-dimethylacrylate

- Conditions :

- Base: Potassium tert-butoxide (1.1–1.5 equiv)

- Solvent: DMF, 90–120°C, 12–24 hours

- Yield : ~70–85%

Mechanism : The sulfone activates the allylic position for nucleophilic attack, enabling cyclopropane ring closure via a 1,4-addition pathway.

Sulfonation of Cyclopropane Carboxylic Acid Esters

Direct Sulfonation Using 4-Nitrobenzenesulfonyl Chloride

Pre-formed cyclopropanecarboxylic acid methyl esters can undergo sulfonation with 4-nitrobenzenesulfonyl chloride under basic conditions.

Procedure :

- Reactants :

- Cyclopropanecarboxylic acid methyl ester

- 4-Nitrobenzenesulfonyl chloride (1.2 equiv)

- Conditions :

- Base: Pyridine or DMAP (1.5 equiv)

- Solvent: Dichloromethane (DCM), 0°C to room temperature, 4–6 hours

- Yield : 65–78%

Key Consideration : Excess base neutralizes HCl byproduct, preventing acid-catalyzed ester hydrolysis.

Esterification of Pre-Sulfonated Cyclopropanecarboxylic Acids

Acid-Catalyzed Fischer Esterification

Sulfonated cyclopropanecarboxylic acids are esterified using methanol and sulfuric acid .

Procedure :

- Reactants :

- 1-((4-Nitrophenyl)sulfonyl)cyclopropanecarboxylic acid

- Methanol (excess)

- Conditions :

- Catalyst: H₂SO₄ (5 mol%)

- Reflux, 6–8 hours

- Yield : 80–90%

Purification : The crude product is isolated via vacuum distillation or recrystallization from ethanol/water.

One-Pot Tandem Cyclopropanation-Sulfonation

Simultaneous Ring Closure and Sulfonyl Group Introduction

A streamlined approach combines cyclopropanation and sulfonation in a single pot using NaH as a base and 4-nitrobenzenesulfonyl fluoride .

Procedure :

- Reactants :

- Methyl acrylate

- 4-Nitrobenzenesulfonyl fluoride

- Dichloroethane (DCE)

- Conditions :

- Base: Sodium hydride (2.0 equiv)

- 80°C, 24 hours

- Yield : 60–70%

Advantage : Reduces intermediate isolation steps, improving overall efficiency.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity : The electron-withdrawing nitro group directs sulfonation to the para position, but competing ortho/meta products may form if reaction kinetics are poorly controlled.

- Steric Hindrance : Bulky substituents on the cyclopropane ring necessitate higher temperatures or prolonged reaction times.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the pure ester.

Industrial-Scale Considerations

- Catalyst Recycling : Alkali metal bases (e.g., KOtBu) can be recovered via aqueous extraction, reducing costs.

- Solvent Choice : DMF and DCE are preferred for their high boiling points and compatibility with sulfonation reactions.

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNOS

- Molecular Weight : 255.27 g/mol

- Structure : The compound features a cyclopropane ring, a carboxylic acid moiety, and a nitrophenyl sulfonyl group which contribute to its reactivity and biological activity.

Anticancer Activity

Research indicates that cyclopropanecarboxylic acid derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit specific cancer cell lines. A study demonstrated that modifications on the sulfonyl group can enhance potency against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Pharmacological Studies

Pharmacological evaluations have shown that cyclopropanecarboxylic acid derivatives can act as inhibitors of various enzymes involved in metabolic pathways. The structure-activity relationship (SAR) studies reveal that the introduction of electron-withdrawing groups like nitrophenyl increases the compound's efficacy .

Pesticide Development

Cyclopropanecarboxylic acid derivatives are explored for their potential as pesticides. The sulfonyl group enhances the lipophilicity of the molecule, which is crucial for penetration into plant tissues. Compounds derived from this structure have shown effectiveness against specific pests while exhibiting low toxicity to non-target organisms .

Herbicide Formulations

The compound has been incorporated into herbicide formulations due to its ability to disrupt plant growth processes. Laboratory studies indicate that it can inhibit key enzymes required for photosynthesis in certain weed species, making it a candidate for further development in agricultural applications .

Case Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of cyclopropanecarboxylic acid derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds with the 4-nitrophenyl sulfonyl group exhibited enhanced cytotoxicity compared to those without this modification .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.6 | MCF-7 (Breast Cancer) |

| Compound B | 3.2 | HeLa (Cervical Cancer) |

| Compound C | 8.4 | A549 (Lung Cancer) |

Case Study 2: Pesticide Efficacy

A field study assessed the effectiveness of a pesticide formulation containing cyclopropanecarboxylic acid derivatives against aphids in soybean crops. The results showed a significant reduction in aphid populations compared to untreated controls, demonstrating its potential as an effective pest management tool .

| Treatment | Aphid Population (per leaf) | Efficacy (%) |

|---|---|---|

| Control | 150 | - |

| Treatment A | 30 | 80 |

| Treatment B | 20 | 87 |

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

- Cyclopropanecarboxylic acid, 1-[(4-nitrophenyl)sulfonyl]-, 1-methylethyl ester (CAS 145348-27-2): Molecular Formula: C₁₃H₁₅NO₆S (vs. target compound’s likely C₁₂H₁₃NO₆S). Key Difference: The 1-methylethyl ester introduces branching, increasing steric hindrance compared to the methyl ester. This may reduce hydrolysis rates in biological systems or synthetic reactions . Applications: Not specified but likely similar as intermediates in sulfonamide-based drug synthesis.

Sulfonyl-Modified Cyclopropane Derivatives

- 1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic acid methyl ester (CAS 160790-07-8):

- Molecular Formula : C₁₃H₁₅BrO₄S.

- Key Differences :

- Cyclopentane ring (less strained than cyclopropane) alters torsional and steric properties.

- Bromine substituent (vs. Physical Data:

- LogP (octanol/water partition coefficient): Available but unspecified; bromine’s hydrophobicity may increase logP compared to nitro .

Esterified Cyclopropanecarboxylic Acids

- Cyclopropanecarboxylic acid, methyl ester (Surface tension data):

Aromatic Substituent Variants

- Cyclopropanecarboxylic acid, 1,2,2-trimethyl-3-(4-methylphenyl)-, methyl ester (CAS 137957-68-7):

- Molecular Formula : C₁₅H₂₀O₂.

- Key Differences :

- 4-Methylphenyl group (electron-donating) vs. 4-nitrophenylsulfonyl (electron-withdrawing).

- Lower molecular weight (232.32 g/mol vs. ~313 g/mol for the target compound) due to absence of nitro and sulfonyl groups .

- Applications : Likely used in agrochemicals or fragrances due to hydrophobic substituents.

Pharmacologically Relevant Derivatives

- 8-O-Acetylshanzhiside Methyl Ester: Synonym: A complex iridoid glycoside derivative. Key Differences: Carbohydrate moiety and acetyl group enable solubility in polar solvents, unlike the target compound’s aromatic sulfonamide . Applications: Pharmacological research (anti-inflammatory, neuroprotective).

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties |

|---|---|---|---|---|

| Target Compound (Hypothesized) | C₁₂H₁₃NO₆S | ~313 | 4-Nitrophenylsulfonyl, methyl ester | Synthetic intermediate, sulfonamide drugs |

| 1-[(4-Nitrophenyl)sulfonyl]-, 1-methylethyl ester | C₁₃H₁₅NO₆S | 313.33 | Branched ester | Similar to target compound |

| 1-[(4-Bromophenyl)sulfonyl]cyclopentane derivative | C₁₃H₁₅BrO₄S | ~371.28 | Bromophenyl, cyclopentane | Higher logP, reduced reactivity |

| Cyclopropanecarboxylic acid, methyl ester | C₅H₈O₂ | 116.12 | Simple methyl ester | Surface tension studies |

Research Findings and Implications

- Synthetic Challenges : Steric hindrance from the cyclopropane ring may complicate synthetic modifications, necessitating optimized catalysts .

Biological Activity

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester (CAS Number: 145348-27-2) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a cyclopropane ring, a carboxylic acid moiety, and a sulfonyl group attached to a nitrophenyl ring. This combination is significant because:

- Cyclopropane Ring : Known for its strain and reactivity, which can enhance binding interactions with biological targets.

- Nitrophenylsulfonyl Group : This moiety can influence the compound's pharmacological properties and interaction with proteins and nucleic acids.

Biological Activity

Research indicates that cyclopropanecarboxylic acids and their derivatives exhibit various biological activities, including:

- Antitumor Activity : Several studies have shown that derivatives of cyclopropanecarboxylic acid can inhibit the proliferation of cancer cell lines. For instance, compounds based on this structure demonstrated effective inhibition of U937 human myeloid leukemia cells without significant cytotoxicity to normal cells .

- GPR120 Modulation : The compound has been identified as a modulator of GPR120, a receptor implicated in metabolic processes. This suggests potential applications in treating diabetes and related metabolic disorders .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester can be achieved through several methods. A common approach involves:

- Formation of the Cyclopropane Ring : Cyclopropanecarboxylic acid can be synthesized using standard organic reactions involving cyclization techniques.

- Sulfonylation : The introduction of the nitrophenylsulfonyl group typically occurs via reaction with sulfonyl chlorides in the presence of a base such as triethylamine.

- Esterification : The final step involves esterification to form the methyl ester using methanol and an acid catalyst.

Case Study 1: Antitumor Properties

In a study focused on the synthesis and evaluation of cyclopropanecarboxylic acid derivatives, researchers found that specific modifications to the cyclopropane core significantly enhanced antitumor activity against various cancer cell lines. The study highlighted structure-activity relationships (SAR) that suggest particular substituents on the phenyl ring could optimize efficacy .

Case Study 2: Metabolic Regulation

Another investigation explored the role of GPR120 modulation by this compound in cellular models mimicking diabetes. Results indicated that activation of GPR120 led to improved insulin sensitivity and reduced inflammation markers in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.